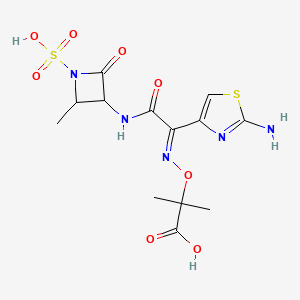

(E)-Aztreonam

Description

Aztreonam is a monocyclic beta-lactam antibiotic originally isolated from Chromobacterium violaceum with bactericidal activity. Aztreonam preferentially binds to and inactivates penicillin-binding protein-3 (PBP-3), which is involved in bacterial cell wall synthesis, thereby inhibiting bacterial cell wall integrity and leading to cell lysis and death. This agent differs from other beta-lactam antibiotics because it is resistant to beta-lactamase hydrolysis, and it is usually used to treat infections caused by gram-negative aerobic microorganisms.

A monocyclic beta-lactam antibiotic originally isolated from Chromobacterium violaceum. It is resistant to beta-lactamases and is used in gram-negative infections, especially of the meninges, bladder, and kidneys. It may cause a superinfection with gram-positive organisms.

Structure

3D Structure

Properties

IUPAC Name |

2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[(2-methyl-4-oxo-1-sulfoazetidin-3-yl)amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPBZJONDBGPKJ-CAOOACKPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)/C(=N/OC(C)(C)C(=O)O)/C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78110-38-0 | |

| Record name | Aztreonam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (Z)-Aztreonam

This guide provides a comprehensive technical overview of the synthetic pathways for Aztreonam, a crucial monobactam antibiotic. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for key experimental choices. This document emphasizes stereochemical control, protecting group strategy, and the practical application of synthetic methodologies.

Introduction: The Significance of Aztreonam

Aztreonam is a synthetic monocyclic β-lactam antibiotic with a narrow but potent spectrum of activity primarily targeting aerobic Gram-negative bacteria, including Pseudomonas aeruginosa.[1] Its unique monobactam structure renders it resistant to many β-lactamases, enzymes that confer bacterial resistance to common antibiotics like penicillins and cephalosporins. A noteworthy clinical feature of Aztreonam is its low cross-reactivity with other β-lactam antibiotics, making it a valuable therapeutic option for patients with allergies to penicillins.

It is critical to note that the biologically active and synthetically targeted isomer is the (Z)-isomer with respect to the oxime functionality in the C-3 side chain. The user's query for "(E)-Aztreonam" likely refers to the common nomenclature challenge with E/Z isomerism. This guide will focus exclusively on the synthesis of the therapeutically relevant (Z)-Aztreonam.

Core Synthesis Strategy: A Convergent Approach

The industrial synthesis of Aztreonam is a convergent process, involving the separate synthesis of two key fragments: the monobactam core, (3S,4S)-3-amino-4-methyl-2-oxo-azetidine-1-sulfonic acid , and the aminothiazole side chain. These two components are then coupled, followed by deprotection steps to yield the final active pharmaceutical ingredient (API).

This guide will detail the synthesis of both the core and the side chain, culminating in the final coupling and deprotection steps.

Part 1: Synthesis of the Monobactam Core from L-Threonine

The synthesis of the chiral monobactam core leverages the readily available and stereochemically defined amino acid, L-threonine. This ensures the correct stereochemistry at the C-3 and C-4 positions of the azetidinone ring, which is crucial for its biological activity.

Overall Pathway for Monobactam Core Synthesis

Caption: Synthesis of the Monobactam Core from L-Threonine.

Step-by-Step Experimental Protocol for Monobactam Core Synthesis

1. Esterification of L-Threonine:

-

Protocol: L-Threonine (1.0 eq) is suspended in methanol and cooled to 0°C. Thionyl chloride (1.2 eq) is added dropwise, and the mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure to yield L-Threonine methyl ester hydrochloride.

-

Rationale: The esterification of the carboxylic acid prevents its participation in subsequent reactions and increases the solubility of the starting material in organic solvents. Thionyl chloride serves as a convenient source of HCl for the acid-catalyzed esterification.

2. Aminolysis:

-

Protocol: The L-Threonine methyl ester hydrochloride is dissolved in a saturated solution of ammonia in methanol and stirred at room temperature in a sealed vessel for 48 hours. The solvent is evaporated to give the corresponding amide.

-

Rationale: Conversion of the ester to the primary amide is a necessary step for the subsequent cyclization to the β-lactam ring.

3. N-Protection:

-

Protocol: The threonine amide (1.0 eq) is dissolved in a mixture of dioxane and water. Sodium bicarbonate (2.5 eq) is added, followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.1 eq) at 0°C. The reaction is stirred at room temperature overnight. The product, N-Cbz-L-threonine amide, is then extracted.

-

Rationale: Protection of the amino group is crucial to prevent side reactions during the subsequent activation and cyclization steps. The benzyloxycarbonyl (Cbz) group is a common choice as it is stable under the reaction conditions and can be readily removed by hydrogenolysis.[2] An alternative is the tert-butyloxycarbonyl (Boc) group, which is removed under acidic conditions. The choice between Cbz and Boc depends on the overall synthetic strategy and the presence of other acid- or hydrogenolysis-sensitive functional groups in the molecule.[3]

4. Hydroxyl Group Activation:

-

Protocol: The N-Cbz-L-threonine amide (1.0 eq) is dissolved in anhydrous dichloromethane and cooled to 0°C. Triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). The reaction is stirred at 0°C for 1-2 hours.

-

Rationale: The hydroxyl group is a poor leaving group. Its conversion to a mesylate makes it a good leaving group, facilitating the subsequent intramolecular nucleophilic substitution (cyclization).

5. Sulfonation:

-

Protocol: A solution of the mesylated intermediate (1.0 eq) in N,N-dimethylformamide (DMF) is added to a pre-formed complex of sulfur trioxide and DMF (SO3-DMF, 1.5 eq) at room temperature. The mixture is stirred for 2-3 hours.

-

Rationale: The sulfonation of the amide nitrogen is a key step in the formation of the monobactam structure. The SO3-DMF complex is a mild and effective sulfonating agent.

6. Intramolecular Cyclization:

-

Protocol: The reaction mixture from the sulfonation step is cooled to 0°C, and a base such as potassium carbonate or potassium hydroxide is added portion-wise. The reaction is stirred at room temperature for 12-18 hours, leading to the formation of the protected β-lactam ring.

-

Rationale: The base deprotonates the sulfonated amide, generating a nucleophile that attacks the carbon bearing the mesylate leaving group, resulting in the formation of the four-membered azetidinone ring.

7. N-Deprotection (Hydrogenolysis):

-

Protocol: The protected monobactam core is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (1-4 atm) for 4-6 hours. The catalyst is removed by filtration, and the solvent is evaporated to yield the final monobactam core, (3S,4S)-3-amino-4-methyl-2-oxo-azetidine-1-sulfonic acid.[4]

-

Rationale: Catalytic hydrogenolysis is a mild and efficient method for the removal of the Cbz protecting group, yielding the free amine without affecting the β-lactam ring.[5]

An overall yield of approximately 54.6% for the synthesis of the monobactam core from L-threonine has been reported, with a purity of over 98%.[4]

Part 2: Synthesis of the (Z)-Aminothiazole Side Chain

The side chain, (Z)-2-(2-aminothiazol-4-yl)-2-(((1-(tert-butoxycarbonyl)-1-methylethoxy)imino)acetyl) chloride, is synthesized separately. The stereochemistry of the oxime is crucial for biological activity and is controlled during the synthesis.

Overall Pathway for Side Chain Synthesis

Caption: Synthesis of the (Z)-Aminothiazole Side Chain.

Step-by-Step Experimental Protocol for Side Chain Synthesis

1. Oximation of Ethyl Acetoacetate:

-

Protocol: Ethyl acetoacetate (1.0 eq) is dissolved in acetic acid and cooled to 0°C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C. The reaction mixture is stirred for 2-3 hours.

-

Rationale: This reaction introduces the oxime functionality at the C2 position. The syn or (Z) isomer is generally the thermodynamically favored product.

2. O-Alkylation:

-

Protocol: The oxime intermediate is alkylated with tert-butyl 2-bromo-2-methylpropanoate in the presence of a base like potassium carbonate in a solvent such as DMF.

-

Rationale: This step introduces the tert-butoxycarbonyl-protected isopropoxy group onto the oxime oxygen.

3. Chlorination:

-

Protocol: The alkylated intermediate is treated with sulfuryl chloride (SO2Cl2) in a chlorinated solvent like dichloromethane at low temperature.

-

Rationale: This step chlorinates the C4 position, making it susceptible to nucleophilic attack by thiourea in the subsequent step.

4. Condensation with Thiourea:

-

Protocol: The chlorinated intermediate is reacted with thiourea in a solvent like ethanol or acetonitrile to form the 2-aminothiazole ring.

-

Rationale: This is a classic Hantzsch thiazole synthesis, where the thiourea acts as a dinucleophile to form the heterocyclic ring.

5. Formation of the Acyl Chloride:

-

Protocol: The resulting carboxylic acid is converted to the more reactive acyl chloride by treatment with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in an inert solvent.

-

Rationale: The acyl chloride is a highly reactive species that will readily acylate the amino group of the monobactam core in the subsequent coupling step.

Part 3: Final Assembly - Coupling and Deprotection

The final stage of the synthesis involves the coupling of the monobactam core with the activated side chain, followed by the removal of the tert-butoxycarbonyl (Boc) protecting group.

Overall Pathway for Final Assembly

Caption: Final Assembly of (Z)-Aztreonam.

Step-by-Step Experimental Protocol for Final Assembly

1. Acylation (Coupling Reaction):

-

Protocol: The monobactam core, (3S,4S)-3-amino-4-methyl-2-oxo-azetidine-1-sulfonic acid (1.0 eq), is dissolved in a suitable solvent such as acetonitrile or DMF with the aid of a base like triethylamine. The solution is cooled to 0°C. A solution of the (Z)-aminothiazole side chain acyl chloride (1.1 eq) in an anhydrous solvent like THF is added dropwise. The reaction is stirred at 0°C for several hours.[6]

-

Rationale: This is a nucleophilic acyl substitution where the free amino group of the monobactam core attacks the electrophilic carbonyl carbon of the acyl chloride, forming the crucial amide bond. The use of a base is necessary to deprotonate the amino group of the monobactam core, making it a more potent nucleophile. Anhydrous conditions are critical to prevent the hydrolysis of the acyl chloride.

2. Deprotection of the Side Chain:

-

Protocol: The resulting protected Aztreonam is treated with a strong acid, typically trifluoroacetic acid (TFA), often in the presence of a scavenger like anisole, at a low temperature (e.g., 0°C to room temperature). The reaction is monitored until the Boc group is completely cleaved. The product is then precipitated by the addition of a non-polar solvent like diethyl ether.[6]

-

Rationale: The tert-butoxycarbonyl (Boc) group is labile to strong acids. TFA effectively removes the Boc group to reveal the free carboxylic acid on the side chain, yielding the final Aztreonam molecule. Anisole is used to scavenge the tert-butyl cation that is formed during the deprotection, preventing it from reacting with other nucleophilic sites on the molecule.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Reported Yield | Reference |

| Monobactam Core Synthesis (Overall) | L-Threonine | Various | (3S,4S)-3-amino-4-methyl-2-oxo-azetidine-1-sulfonic acid | ~54-60% | [4][7] |

| Acylation and Deprotection | Monobactam Core & Side Chain | Acyl Chloride, Base, TFA | (Z)-Aztreonam | ~70-75% | [6] |

| Overall Synthesis | L-Threonine & Side Chain Precursors | Various | (Z)-Aztreonam | ~38-45% | Calculated |

Conclusion

The synthesis of (Z)-Aztreonam is a well-established and efficient process that relies on a convergent strategy. The stereocontrolled synthesis of the monobactam core from L-threonine and the stereoselective formation of the (Z)-oxime in the side chain are critical for the biological activity of the final molecule. The choice of protecting groups and coupling reagents is guided by the principles of maximizing yield and purity while ensuring the stability of the sensitive β-lactam ring. This guide provides a foundational understanding of the synthetic pathways and the chemical principles that underpin the production of this important antibiotic.

References

-

Synthesis of aztreonam. ResearchGate. Available at: [Link]

-

The synthesis process of (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidine sulfonic acid. ResearchGate. Available at: [Link]

- Synthesis of (3S)-[[3-amino-4-methyl-2-oxo-1-azetidinyl]oxy]acetic acid, trifluoroacetate salt.Google Patents.

- Preparation of Aztreonam.Google Patents.

-

Conjugation of Aztreonam, a Synthetic Monocyclic β-Lactam Antibiotic, to a Siderophore Mimetic Significantly Expands Activity Against Gram-Negative Bacteria. National Institutes of Health. Available at: [Link]

-

Aztreonam. PubChem. Available at: [Link]

-

Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

- Delta form of aztreonam and preparation thereof.Google Patents.

-

Regioselective Activation of Aminothiazole(iminoxyacetic acid)acetic Acid: An Efficient Synthesis of the Monobactam Aztreonam. ResearchGate. Available at: [Link]

-

Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Available at: [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. National Institutes of Health. Available at: [Link]

-

Stereoselective synthesis of β-lactams: recent examples. Royal Society of Chemistry. Available at: [Link]

-

Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

-

Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. ResearchGate. Available at: [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Novel and Recent Synthesis and Applications of β-Lactams. National Institutes of Health. Available at: [Link]

-

Synthesis and Bioactive Investigation of Amino Acids Fused 1,3,4-Oxadiazole Derivatives as Unnatural Amino Acids. ResearchGate. Available at: [Link]

-

Aztreonam. WikEM. Available at: [Link]

-

An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. ResearchGate. Available at: [Link]

-

Drug Discovery in the Field of β-Lactams: An Academic Perspective. MDPI. Available at: [Link]

-

Synthesis of Novel cis-2-Azetidinones from Imines and Chloroacetyl Chloride Using Triethylamine. ResearchGate. Available at: [Link]

Sources

- 1. Aztreonam | C13H17N5O8S2 | CID 5742832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Cbz-Protected Amino Groups [organic-chemistry.org]

- 6. US7145017B2 - Preparation of Aztreonam - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

(E)-Aztreonam's Precision Strike: A Technical Guide to Its Mechanism of Action on Bacterial Cell Wall Synthesis

Abstract

(E)-Aztreonam, a synthetic monobactam, represents a class of β-lactam antibiotics with a uniquely focused mechanism of action. Unlike broader-spectrum penicillins and cephalosporins, Aztreonam exhibits a highly specific and potent affinity for Penicillin-Binding Protein 3 (PBP3) in aerobic Gram-negative bacteria.[1] This specificity renders it a powerful tool against many challenging Gram-negative pathogens while sparing Gram-positive and anaerobic flora. This guide provides an in-depth exploration of the molecular interactions, physiological consequences, and experimental methodologies used to characterize Aztreonam's targeted disruption of bacterial cell wall synthesis. It is intended for researchers, drug development professionals, and scientists seeking a comprehensive understanding of this critical antibiotic's function.

Introduction: The Unique Position of a Monobactam

The β-lactam antibiotics are defined by the presence of a reactive four-membered β-lactam ring, which is crucial for their antibacterial activity.[2] This superfamily includes penicillins, cephalosporins, carbapenems, and the structurally distinct monobactams. Aztreonam is the principal member of the monobactam class, distinguished by a standalone β-lactam ring not fused to another ring structure.[2] This structural distinction is a key determinant of its activity profile, contributing to its stability against many β-lactamase enzymes and its focused spectrum of activity against aerobic Gram-negative bacteria.[3]

The Target: Peptidoglycan Synthesis and Penicillin-Binding Proteins

The structural integrity of the bacterial cell wall is paramount for survival, protecting the cell from osmotic lysis. This wall is primarily composed of peptidoglycan, a vast polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars cross-linked by short peptide chains.[2] The final and critical step of peptidoglycan synthesis—the cross-linking of these peptide chains—is catalyzed by a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[4]

PBPs are membrane-associated enzymes with transpeptidase, transglycosylase, and/or carboxypeptidase activities.[4] Gram-negative bacteria possess several types of PBPs, each with a specialized role:

-

PBP1a and PBP1b: Primarily involved in cell elongation.

-

PBP2: Essential for maintaining the rod shape of the bacterium.

-

PBP3: Critically responsible for septum formation during cell division.[5][6]

By mimicking the D-Ala-D-Ala moiety of the peptide substrate, β-lactam antibiotics bind to the active site of PBPs, forming a stable acyl-enzyme intermediate. This covalent modification inactivates the enzyme, halting peptidoglycan synthesis and ultimately leading to cell death.[4]

Core Mechanism: Aztreonam's High-Fidelity Targeting of PBP3

The bactericidal action of Aztreonam stems from its exceptionally high and specific affinity for Penicillin-Binding Protein 3 (PBP3).[1][7][8] While it has a mild affinity for PBP1a, its binding to other PBPs (1b, 2, 4, 5, and 6) is negligible at therapeutic concentrations.[1][7] This targeted inhibition is the cornerstone of its mechanism and clinical utility.

The Molecular Interaction: Aztreonam's β-lactam ring acylates a serine residue in the active site of PBP3, effectively blocking its transpeptidase activity. This prevents the formation of peptide cross-links necessary to build the septum, the new cell wall that divides daughter cells.

The Physiological Consequence: With cell elongation (mediated by PBP1a/1b) proceeding largely unimpeded but cell division (mediated by PBP3) completely halted, the bacterium is unable to divide. This results in a distinct morphological change: the formation of long, filamentous cells.[7] These filaments continue to grow but cannot septate, leading to structural instability, loss of integrity, and eventual cell lysis.[2]

Caption: Aztreonam specifically inhibits PBP3, halting cell division while elongation continues, causing filamentation and lysis.

Quantitative Analysis of PBP Affinity

The specificity of Aztreonam for PBP3 can be quantified by measuring its concentration required to inhibit 50% of PBP activity (IC₅₀) or by determining binding saturation. Data from studies on Escherichia coli clearly demonstrate this selectivity.

| Penicillin-Binding Protein (PBP) | Concentration for Complete Binding in E. coli | Primary Function |

| PBP3 | 0.1 µg/mL | Septum formation (Cell division) |

| PBP1a | 10 µg/mL | Cell elongation |

| PBP1b | ≥ 100 µg/mL | Cell elongation |

| PBP2 | ≥ 100 µg/mL | Cell shape maintenance |

| PBP4, 5, 6 | ≥ 100 µg/mL | Carboxypeptidation, cell wall recycling |

| (Data synthesized from Georgopapadakou et al., 1982)[7] |

This table starkly illustrates that Aztreonam binds to PBP3 at a concentration 100-fold lower than for PBP1a and 1000-fold lower than for other key PBPs, providing quantitative validation for its targeted mechanism.[7]

Experimental Elucidation of Aztreonam's Mechanism

Several well-established protocols are used to confirm the mechanism of action for a cell wall synthesis inhibitor like Aztreonam.

Protocol: PBP Competitive Binding Assay

This assay is the gold standard for determining which PBP(s) an antibiotic targets. It relies on the principle of competition between the unlabeled test antibiotic (Aztreonam) and a labeled β-lactam (e.g., fluorescently tagged penicillin) for binding to the PBPs in a bacterial membrane preparation.

Causality Behind Experimental Choices:

-

Bacterial Culture & Harvest: Cells must be harvested in the exponential growth phase to ensure high expression levels of PBPs.

-

Membrane Preparation: PBPs are membrane-bound, necessitating cell lysis (e.g., via sonication) and isolation of the membrane fraction through ultracentrifugation. This isolates the target proteins from cytosolic contaminants.

-

Competitive Incubation: Pre-incubating the membranes with a range of Aztreonam concentrations allows it to occupy its target PBPs. The subsequent addition of a labeled penicillin, which binds non-specifically to available PBPs, reveals which ones were "protected" by Aztreonam.

-

SDS-PAGE and Detection: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates the PBPs by molecular weight. The labeled penicillin can then be detected by fluorescence scanning, showing bands for each PBP. A decrease or absence of a fluorescent band at a specific molecular weight indicates that Aztreonam has bound to and blocked that PBP.

Step-by-Step Methodology:

-

Culture: Grow a Gram-negative bacterium (e.g., E. coli ATCC 25922) in 1L of Mueller-Hinton broth to mid-log phase (OD₆₀₀ ≈ 0.6).

-

Harvest: Centrifuge the culture at 5,000 x g for 15 minutes at 4°C. Wash the pellet with cold phosphate-buffered saline (PBS).

-

Lysis: Resuspend the pellet in 20 mL of cold PBS and lyse the cells by sonication on ice.

-

Membrane Isolation: Centrifuge the lysate at 10,000 x g for 20 minutes to remove unlysed cells. Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C.

-

Preparation: Discard the supernatant and resuspend the membrane pellet in PBS. Determine protein concentration using a BCA or Bradford assay.

-

Competition: In separate microcentrifuge tubes, add 50 µg of membrane protein. To each tube, add serial dilutions of Aztreonam (e.g., 0.01 µg/mL to 200 µg/mL). Include a no-drug control. Incubate for 15 minutes at 30°C.

-

Labeling: Add a saturating concentration of a fluorescent penicillin derivative (e.g., Bocillin FL) to each tube and incubate for another 30 minutes at 30°C.

-

Separation: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins on a 10% SDS-PAGE gel.

-

Detection: Visualize the fluorescently labeled PBPs using a gel imager with the appropriate excitation/emission filters. The disappearance of a band with increasing Aztreonam concentration identifies the target PBP.

Caption: Workflow for a PBP competitive binding assay to identify antibiotic targets.

Protocol: Bacterial Morphology Analysis via Microscopy

This protocol provides direct visual evidence of Aztreonam's effect on cell division.

Causality Behind Experimental Choices:

-

Sub-inhibitory Concentrations: Using concentrations of Aztreonam at or slightly below the Minimum Inhibitory Concentration (MIC) allows the cells to remain viable long enough to observe the specific morphological changes (filamentation) without immediate lysis.

-

Time-Course Analysis: Observing cells at different time points after antibiotic exposure reveals the progression from normal rods to elongated filaments.

-

Microscopy: Phase-contrast or differential interference contrast (DIC) microscopy is ideal for visualizing live, unstained bacterial cells and their shape.[9][10]

Step-by-Step Methodology:

-

Culture: Grow an overnight culture of the test bacterium.

-

Exposure: Dilute the overnight culture into fresh broth containing Aztreonam at 1/4x, 1/2x, and 1x the predetermined MIC. Include a no-drug control.

-

Incubation: Incubate the cultures at 37°C with shaking.

-

Sampling: At time points 0, 1, 2, and 4 hours, remove a small aliquot of the culture.

-

Slide Preparation: Place a drop of the culture on a microscope slide and cover with a coverslip.

-

Imaging: Observe the cells under a phase-contrast microscope at 1000x magnification.

-

Analysis: Capture images and compare the morphology of treated cells to the control. Measure the length of at least 100 cells per condition to quantify the degree of filamentation.

Conclusion and Future Directions

(E)-Aztreonam's mechanism of action is a clear example of targeted antibiotic design. Its profound specificity for PBP3 in Gram-negative bacteria results in a potent bactericidal effect characterized by cell filamentation and lysis.[5][7] This focused activity minimizes disruption to other bacteria, making it a valuable therapeutic agent. Understanding this mechanism is not only crucial for its effective clinical use but also provides a foundational model for the development of new PBP inhibitors. Future research may focus on understanding and overcoming resistance mechanisms, such as mutations or insertions in the ftsI gene encoding PBP3, which can reduce Aztreonam's binding affinity.[11][12][13]

References

-

Aztreonam - Wikipedia. [Link]

-

What is the mechanism of Aztreonam? - Patsnap Synapse. (2024-07-17). [Link]

-

Aztreonam: Uses, Mechanism of action, Dosage and Side effects | Medcrine. (2025-05-22). [Link]

-

Aztreonam: Package Insert / Prescribing Information - Drugs.com. (2024-06-18). [Link]

-

Resistance to aztreonam-avibactam due to CTX-M-15 in the presence of penicillin-binding protein 3 with extra amino acids in Escherichia coli - Frontiers. (2022-11-03). [Link]

-

Georgopapadakou, N. H., Smith, S. A., & Sykes, R. B. (1982). Mode of action of azthreonam. Antimicrobial agents and chemotherapy, 21(6), 950–956. [Link]

-

Resistance to aztreonam-avibactam among clinical isolates of E. coli is primarily mediated by altered penicillin binding protein 3 and impermeability. ResearchGate. [Link]

-

Aztreonam MIC50 and MIC90 values for all Pseudomonas aeruginosa isolates. ResearchGate. [Link]

-

Penicillin-binding protein 3 sequence variations reduce susceptibility of Pseudomonas aeruginosa to β-lactams but inhibit cell division. Journal of Antimicrobial Chemotherapy, Oxford Academic. (2024-07-13). [Link]

-

Structure-activity relationships of aztreonam 5. ResearchGate. [Link]

-

Activity of aztreonam/avibactam against metallo-β-Lactamase-producing Enterobacterales from the UK: impact of penicillin-binding protein-3 inserts and CMY-42 β-lactamase in Escherichia coli. ResearchGate. (2025-12-14). [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC, NIH. [Link]

-

Aztreonam | C13H17N5O8S2 | CID 5742832 - PubChem, NIH. [Link]

-

Characterization of Escherichia coli NDM isolates with decreased susceptibility to aztreonam/avibactam: role of a novel insertion in PBP3. Journal of Antimicrobial Chemotherapy, Oxford Academic. (2015-01-28). [Link]

-

Penicillin-Binding Protein 3 Is Essential for Growth of Pseudomonas aeruginosa. PMC, NIH. [Link]

-

Aztreonam plus ceftazidime/avibactam broth disk elution test: failure to detect Escherichia coli with PBP-3 insertions. PubMed. (2026-01-24). [Link]

-

PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability. NIH. (2022-12-08). [Link]

-

Effects of antibiotics on bacterial cell morphology and their physiological origins. PMC, NIH. [Link]

-

Bioinformatic analysis reveals the association between bacterial morphology and antibiotic resistance using light microscopy with deep learning. Frontiers. (2024-09-18). [Link]

-

What are PBP3 inhibitors and how do they work? - Patsnap Synapse. (2024-06-21). [Link]

Sources

- 1. Aztreonam - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Aztreonam? [synapse.patsnap.com]

- 3. drugs.com [drugs.com]

- 4. resources.biomol.com [resources.biomol.com]

- 5. academic.oup.com [academic.oup.com]

- 6. What are PBP3 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Mode of action of azthreonam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aztreonam | C13H17N5O8S2 | CID 5742832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Effects of antibiotics on bacterial cell morphology and their physiological origins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Bioinformatic analysis reveals the association between bacterial morphology and antibiotic resistance using light microscopy with deep learning [frontiersin.org]

- 11. Frontiers | Resistance to aztreonam-avibactam due to CTX-M-15 in the presence of penicillin-binding protein 3 with extra amino acids in Escherichia coli [frontiersin.org]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

High-Precision Quantitation of (E)-Aztreonam and Metabolite SQ 26,992 in Human Urine via LC-MS/MS

Introduction & Clinical Relevance

Aztreonam is a synthetic monobactam antibiotic exclusively active against aerobic Gram-negative bacteria, including Pseudomonas aeruginosa.[1] Unlike traditional beta-lactams, it possesses a high affinity for penicillin-binding protein 3 (PBP3).[1]

Critical Isomerism: Aztreonam exists as geometric isomers (E) and (Z).[1] The (E)-isomer is the clinically active pharmaceutical ingredient.[1] The (Z)-isomer is a degradation product or impurity with significantly reduced antimicrobial activity.[1] Analytical methods must chromatographically resolve these isomers to prevent overestimation of therapeutic potency.[1]

Metabolic Fate: Aztreonam is primarily excreted unchanged in urine (60-70%).[1] However, hydrolysis of the beta-lactam ring occurs spontaneously in aqueous media and in vivo, forming the open-ring metabolite SQ 26,992 . Monitoring both the parent drug and this metabolite provides a comprehensive view of drug stability and renal clearance.[1]

Chemical Mechanism & Metabolism[1]

The primary degradation pathway is the hydrolytic opening of the beta-lactam ring.[1] This reaction is pH-dependent and temperature-sensitive, necessitating strict sample handling protocols.[1]

Figure 1: Metabolic and degradation pathways of Aztreonam. The primary metabolite SQ 26,992 is formed via hydrolysis of the beta-lactam ring.

Experimental Protocol

Reagents and Standards[1][2][3][4]

-

Analytes: (E)-Aztreonam (Reference Standard), SQ 26,992 (Custom synthesis or degradation standard).[1]

-

Internal Standard (IS): Aztreonam-d6 or [13C,15N]-Aztreonam.[1]

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]

Sample Preparation: "Dilute-and-Shoot"

Given the high concentration of Aztreonam in urine (often >100 µg/mL post-dose), a simple dilution strategy minimizes handling time and prevents degradation.[1]

-

Thaw urine samples at room temperature (max 15 mins) or 4°C.

-

Centrifuge at 10,000 x g for 5 minutes to remove particulates.

-

Aliquot 50 µL of supernatant into a 96-well plate.

-

Add 450 µL of Internal Standard Solution (Aztreonam-d6 in 0.1% Formic Acid/Water).

-

Note: Aqueous dilution is preferred over organic solvent precipitation to maintain peak shape on early-eluting polar compounds.

-

-

Vortex gently for 30 seconds.

-

Analyze immediately.

LC-MS/MS Workflow[1][5][6]

Figure 2: Analytical workflow for the high-throughput analysis of Aztreonam in urine.

Chromatographic Conditions

Separation of the (E) and (Z) isomers is achieved using a high-efficiency C18 column.[1]

| Parameter | Setting |

| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent |

| Column Temp | 40°C |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Vol | 2-5 µL |

Gradient Profile:

-

0.0 min: 5% B[1]

-

1.0 min: 5% B[1]

-

5.0 min: 40% B (Slow ramp for isomer resolution)

-

5.1 min: 95% B (Wash)

-

6.0 min: 95% B[1]

-

6.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters

Aztreonam contains a sulfonic acid group, making Negative Electrospray Ionization (ESI-) the most sensitive mode.[1]

Source Settings (Sciex 6500+ / Agilent 6470):

-

Ion Spray Voltage: -4500 V

-

Temperature: 500°C[1]

-

Curtain Gas: 30 psi[1]

-

Gas 1 / Gas 2: 50 / 50 psi[1]

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Mechanism |

| (E)-Aztreonam | 434.0 [M-H]- | 354.0 | -25 | Loss of SO3 (Sulfonate) |

| 281.0 | -35 | Side chain cleavage | ||

| SQ 26,992 | 452.0 [M-H]- | 372.0 | -28 | Loss of SO3 (Sulfonate) |

| 299.0 | -38 | Side chain cleavage | ||

| Aztreonam-d6 | 440.0 [M-H]- | 360.0 | -25 | Loss of SO3 |

Note: The loss of the sulfite/sulfate group (80 Da) is the dominant fragmentation pathway for monobactams in negative mode.

Validation & Troubleshooting

Isomer Resolution

Ensure baseline separation between (E)-Aztreonam (Active) and (Z)-Aztreonam (Impurity).[1] The (Z)-isomer typically elutes after the (E)-isomer on C18 phases under acidic conditions.[1]

-

Acceptance Criteria: Resolution (Rs) > 1.5 between E and Z peaks.

Stability Warning

Aztreonam is unstable in urine at room temperature, hydrolyzing to SQ 26,992.[1]

-

Protocol: Keep autosampler at 4°C. Process samples within 24 hours of thawing.

-

Long-term Storage: -80°C is required for urine samples.[1]

Matrix Effects

Urine contains high salt loads.[1] While "Dilute-and-Shoot" is fast, significant ion suppression may occur at the void volume.[1]

-

Mitigation: Divert flow to waste for the first 1.0 minute. Ensure the retention factor (k') for Aztreonam is > 2.0.[1]

References

-

Vertex Pharmaceuticals. (2021).[1] Aztreonam E and Z isomer separation LC-MS/MS. Retrieved from

-

Agilent Technologies. (2022).[1] Fast LC/MS/MS Analytical Method for Drugs in Urine. Retrieved from

-

Swabb, E. A., et al. (1985).[1] Metabolism and pharmacokinetics of aztreonam in healthy subjects. Retrieved from

-

Creasey, W. A., et al. (1985).[1][3] Pharmacokinetics of aztreonam in elderly male volunteers. Retrieved from

-

Eren, E., et al. (2022).[1] Strategy for Successful Urine Sample Preparation for LC-MS/MS. Retrieved from

Sources

Preparing (E)-Aztreonam stock solutions for laboratory use

Technical Application Note: Preparation and Handling of (E)-Aztreonam Stock Solutions

Abstract & Chemical Context

This guide details the preparation of stock solutions for (E)-Aztreonam (also known as the anti-isomer or trans-isomer of Aztreonam).

Critical Distinction: Researchers must distinguish between the two geometric isomers:

-

(Z)-Aztreonam (Syn-isomer): The active pharmaceutical ingredient (API), commercially known as Azactam.

-

(E)-Aztreonam (Anti-isomer): The geometric isomer often found as a process impurity or degradation product. It exhibits significantly reduced antimicrobial activity compared to the Z-isomer but is critical for impurity profiling, stability studies, and mechanistic resistance research.[1]

While the solubility profiles of the E and Z isomers are chemically similar due to their identical backbone (monobactam ring with sulfonic acid and aminothiazole oxime side chains), the (E)-isomer is strictly a laboratory standard and is typically supplied as the free acid . It is practically insoluble in neutral water and requires specific solubilization protocols to prevent precipitation or degradation.

Solubility & Stability Profile

The solubility of (E)-Aztreonam is governed by its ionization state. The molecule contains a sulfonic acid group (

| Solvent System | Solubility Limit | Stability | Application |

| DMSO (Anhydrous) | > 20 mg/mL | High (Months at -20°C) | Recommended. Primary stock for storage and in vitro screening. |

| Water (Neutral) | < 1 mg/mL | Very Low | Do Not Use. The free acid will not dissolve; suspension will result. |

| Water + Base (pH 6-7) | > 50 mg/mL | Low (Hours to Days) | Required for animal studies or assays intolerant to DMSO. Requires Arginine or |

| Methanol | ~ 10 mg/mL | Moderate | Used for HPLC mobile phase preparation.[1] |

Stability Warning: Beta-lactam rings are susceptible to hydrolysis. Aqueous solutions of Aztreonam (E or Z) are unstable at room temperature and should be used immediately or frozen.

Workflow Decision Matrix

The choice of solvent depends entirely on your downstream application.

Figure 1: Decision matrix for selecting the appropriate solubilization protocol.

Protocol A: DMSO Stock Solution (Primary Standard)

Best for: Long-term storage, HPLC standards, and high-throughput screening.[1]

Reagents:

-

(E)-Aztreonam Free Acid (Solid).

-

Dimethyl Sulfoxide (DMSO), sterile filtered, ACS Spectrophotometric Grade (≥99.9%).[1]

Procedure:

-

Weighing: Accurately weigh 10 mg of (E)-Aztreonam into a sterile, amber glass vial (protect from light to prevent E

Z photo-isomerization). -

Solvation: Add 1.0 mL of anhydrous DMSO.

-

Mixing: Vortex for 30–60 seconds. The solution should be clear and colorless.

-

Note: If particles persist, warm gently to 37°C for 2 minutes, but avoid prolonged heating which degrades the beta-lactam ring.[1]

-

-

Aliquot & Storage: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Validation: Dilute 1:100 in water and measure absorbance at 260 nm. (E)-Aztreonam has a distinct UV max similar to the Z-isomer.

Protocol B: Aqueous Stock (Arginine-Buffered)

Best for: Animal studies or cell assays where DMSO toxicity is a concern. Mechanism: The free acid is insoluble. You must create the Arginine salt in situ (simulating the pharmaceutical formulation) to achieve solubility.

Reagents:

-

(E)-Aztreonam Free Acid.

-

L-Arginine (Base) powder.

-

Sterile Water for Injection (WFI) or PBS.[1]

Stoichiometry: Aztreonam requires approximately 1.8 to 2.0 molar equivalents of Arginine to fully solubilize and reach a physiological pH (~7.0).

-

MW L-Arginine: ~174.2 g/mol

-

Mass Ratio: Use 0.8 mg of Arginine for every 1.0 mg of Aztreonam .

Procedure:

-

Dry Mix: In a sterile tube, combine 10 mg of (E)-Aztreonam and 8 mg of L-Arginine.

-

Add Water: Add 1.0 mL of Sterile Water.

-

Dissolution: Vortex vigorously. The arginine will raise the pH, deprotonating the Aztreonam and pulling it into solution.[1]

-

Troubleshooting: If the solution remains cloudy, add 0.1M NaOH dropwise (very slowly) until clear, monitoring pH to ensure it does not exceed 7.5.

-

-

Filtration: Sterilize using a 0.22 µm PES (Polyethersulfone) syringe filter. Do not use Nylon filters as they may bind the drug.

-

Usage: Use within 4 hours. Do not store.

Quality Control & Isomer Verification

Since (E)-Aztreonam is often used as an impurity standard, verifying that it has not isomerized back to the (Z)-form is critical.

HPLC Method (Isomer Separation):

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[1]

-

Mobile Phase: Phosphate Buffer (pH 2.5) : Methanol (Gradient).[1]

-

Note: Low pH suppresses ionization of the carboxyl group, improving retention.[1]

-

-

Differentiation: The (E)-isomer (Anti) typically elutes after the (Z)-isomer (Syn) in reverse-phase conditions due to slightly higher lipophilicity and different hydrogen bonding with the stationary phase.

Data Summary Table: Physical Properties

| Property | Value / Characteristic |

| Molecular Weight | 435.43 g/mol |

| Appearance | White to off-white crystalline powder |

| Isomerism | (E)-isomer (Anti-isomer) |

| Light Sensitivity | High. Photo-isomerization to Z-form possible. |

| Hygroscopicity | Moderate.[1] Store desicated. |

References

-

Cayman Chemical. (2023).[1] Aztreonam Product Information & Solubility Data. Link

-

Clinical and Laboratory Standards Institute (CLSI). (2023).[1] M100: Performance Standards for Antimicrobial Susceptibility Testing. Link

-

U.S. Food and Drug Administration (FDA). (2004).[1] Azactam (Aztreonam) Prescribing Information - Chemistry and Stability. Link

-

PubChem. (2023).[1] Aztreonam Compound Summary (CID 5742832).[1] Link

-

Sigma-Aldrich. (2023).[1] Aztreonam Free Acid Solubility Protocol. Link

Sources

Application Notes & Protocols: Preclinical Pharmacokinetic/Pharmacodynamic Modeling of (E)-Aztreonam

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Renewed Strategy Against Gram-Negative Pathogens

The rise of multidrug-resistant Gram-negative bacteria, particularly those producing metallo-β-lactamases (MBLs), presents a formidable challenge in clinical practice. MBLs can hydrolyze nearly all β-lactam antibiotics, including carbapenems, rendering them ineffective.[1] Aztreonam, a monobactam antibiotic, uniquely evades hydrolysis by MBLs but is often susceptible to co-produced enzymes like AmpC and extended-spectrum β-lactamases (ESBLs).[1][2] This has led to the renewed interest in aztreonam, often in combination with β-lactamase inhibitors, as a viable therapeutic option.[2] (E)-Aztreonam, an enantiomer of aztreonam, is part of this renewed exploration.

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is an indispensable tool in this context. It provides a quantitative framework to understand the relationship between drug exposure and its antimicrobial effect, thereby guiding the selection of dosing regimens that maximize efficacy while minimizing toxicity and the potential for resistance development. For β-lactam antibiotics like aztreonam, the primary PK/PD index associated with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (fT > MIC).[3][4][5]

This guide provides a detailed, experience-driven overview of the essential preclinical workflows required to build a robust PK/PD model for (E)-Aztreonam. It moves beyond a simple listing of steps to explain the scientific rationale behind each protocol, ensuring a self-validating and scientifically sound approach to preclinical drug development.

Part A: In Vitro Characterization - The Bedrock of a PK/PD Model

Before any in vivo work, a thorough in vitro characterization is paramount. These data provide the fundamental pharmacodynamic parameters that will be linked to in vivo pharmacokinetics.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the foundational measure of a drug's potency.

Causality & Rationale: The MIC value serves as the primary pharmacodynamic target. The entire premise of the fT > MIC index is to maintain drug concentrations above this critical threshold at the site of infection. Therefore, its accurate and reproducible determination is non-negotiable. We adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure inter-laboratory consistency and clinical relevance.[6][7]

Step-by-Step Protocol (Broth Microdilution):

-

Isolate Preparation:

-

Subculture the bacterial isolate (e.g., MBL-producing Klebsiella pneumoniae) on appropriate agar (e.g., Blood Agar) and incubate overnight at 35±2°C.

-

Prepare a bacterial suspension in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

-

-

Drug Dilution:

-

Prepare a stock solution of (E)-Aztreonam in a suitable solvent (e.g., sterile water or DMSO).

-

Perform serial two-fold dilutions of (E)-Aztreonam in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to cover the expected MIC range.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubate the plates at 35±2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of (E)-Aztreonam at which there is no visible growth (i.e., no turbidity) as observed with the naked eye.

-

Protocol 2: Time-Kill Kinetic Assays

While MIC provides a static endpoint, time-kill assays offer a dynamic view of antimicrobial activity, revealing the rate and extent of bacterial killing over time.[8][9]

Causality & Rationale: This assay helps to classify the drug's activity as bactericidal (≥3-log₁₀ reduction in CFU/mL) or bacteriostatic and reveals concentration-dependent effects.[10] This information is crucial for understanding the dynamic interplay between drug concentration and bacterial response, which is the core of PK/PD modeling.[11]

Step-by-Step Protocol:

-

Preparation:

-

Prepare a mid-logarithmic phase bacterial culture in CAMHB with a starting inoculum of approximately 5 x 10⁵ CFU/mL.

-

Prepare flasks containing CAMHB with (E)-Aztreonam at various concentrations relative to the predetermined MIC (e.g., 0x, 0.5x, 1x, 2x, 4x, 8x MIC).

-

-

Execution:

-

Inoculate each flask with the bacterial culture. Include a growth control flask without any drug.

-

Incubate all flasks in a shaking incubator at 35±2°C.

-

-

Sampling and Enumeration:

-

Data Analysis:

-

Plot the log₁₀ CFU/mL versus time for each concentration. This visual representation allows for the assessment of the rate and extent of killing.

-

Part B: Preclinical In Vivo Pharmacokinetic Studies

The goal of this phase is to understand how the animal model absorbs, distributes, metabolizes, and excretes (ADME) (E)-Aztreonam.

Protocol 3: Single-Dose Pharmacokinetic Study in a Murine Model

Causality & Rationale: To determine the "PK" side of the PK/PD equation, we must first characterize the drug's concentration-time profile in the relevant preclinical species. This allows for the calculation of key parameters like Cmax (peak concentration), AUC (total exposure), and T½ (half-life). A non-compartmental analysis (NCA) is often the most direct method for this initial characterization.[13][14][15]

Step-by-Step Protocol:

-

Animal Preparation:

-

Use healthy, specific-pathogen-free mice (e.g., Swiss Albino or C57BL/6), allowing for a 1-week acclimatization period.

-

Administer a single dose of (E)-Aztreonam via the intended clinical route (e.g., intravenous bolus or subcutaneous injection).

-

-

Blood Sampling:

-

Collect blood samples from a small cohort of mice at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8 hours). A sparse sampling design is often used where each animal contributes only a few time points.

-

Process blood to collect plasma and store at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify (E)-Aztreonam concentrations in plasma.

-

-

Data Analysis (NCA):

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis on the plasma concentration-time data.[14]

-

Calculate key PK parameters.

-

Table 1: Representative Pharmacokinetic Parameters from a Murine Study

| Parameter | Description | Example Value |

| Cmax | Maximum observed plasma concentration | 50.2 mg/L |

| Tmax | Time to reach Cmax | 0.25 hr |

| AUC₀-inf | Area under the concentration-time curve from time zero to infinity | 75.8 mg*hr/L |

| T½ | Elimination half-life | 1.5 hr |

| CL | Clearance | 0.2 L/hr/kg |

| Vd | Volume of distribution | 0.4 L/kg |

Part C: In Vivo Pharmacodynamic Efficacy Studies

This phase links the established PK profile to a tangible antibacterial effect in an animal model of infection.

Protocol 4: Murine Neutropenic Thigh Infection Model

Causality & Rationale: The neutropenic thigh infection model is the gold standard for evaluating the in vivo efficacy of antibiotics, especially for β-lactams.[16][17][18] By rendering the animals neutropenic, the model minimizes the contribution of the host immune system, thereby isolating the antimicrobial effect of the drug itself.[18] This allows for a clear correlation between drug exposure (PK) and bacterial killing (PD).

Step-by-Step Protocol:

-

Induction of Neutropenia:

-

Administer cyclophosphamide intraperitoneally to mice on days -4 and -1 prior to infection to induce neutropenia.

-

-

Infection:

-

On day 0, inject a standardized inoculum (e.g., 10⁶-10⁷ CFU) of the target Gram-negative pathogen directly into the thigh muscle of each mouse.

-

-

Treatment Initiation:

-

Two hours post-infection, initiate treatment with (E)-Aztreonam. Administer various dosing regimens (e.g., different total doses and dosing intervals) to generate a range of exposures.

-

-

Endpoint Determination:

-

At 24 hours post-treatment initiation, euthanize the mice.

-

Aseptically remove the entire thigh muscle, homogenize it in sterile saline, and perform serial dilutions.

-

Plate the dilutions onto agar to determine the bacterial burden (CFU/thigh).

-

-

Data Analysis:

-

The primary endpoint is the change in bacterial density (log₁₀ CFU/thigh) after 24 hours compared to the burden at the start of therapy.

-

Part D: The Integration - Building the PK/PD Model

This final part synthesizes all the data collected to establish a quantitative relationship and determine the PK/PD target.

Workflow for PK/PD Model Integration

The following diagram illustrates the logical flow from data collection to model generation.

Caption: Workflow for preclinical PK/PD model development.

PK/PD Index Determination and Modeling

-

Exposure Calculation: For each dosing regimen tested in the thigh model, use the murine PK parameters (from Part B) to calculate the corresponding fT > MIC. The free fraction (f) of the drug must be determined experimentally (e.g., via equilibrium dialysis).

-

Exposure-Response Relationship: Plot the calculated fT > MIC for each animal against the observed microbiological effect (change in log₁₀ CFU/thigh).

-

Sigmoidal Emax Modeling: Fit the exposure-response data using a sigmoidal Emax model (Hill equation). This model mathematically describes the relationship between the magnitude of the PK/PD index and the antibacterial effect.

-

E = E₀ - (Emax * Cⁿ) / (EC₅₀ⁿ + Cⁿ)

-

E: The effect (change in log₁₀ CFU)

-

E₀: The effect in the absence of drug (bacterial growth)

-

Emax: The maximum killing effect

-

C: The exposure measure (fT > MIC)

-

EC₅₀: The exposure required to achieve 50% of Emax

-

n: The Hill coefficient (steepness of the curve)

-

-

Determining the PK/PD Target

From the fitted model, the magnitude of the fT > MIC required to produce specific microbiological endpoints can be determined.

Causality & Rationale: These targets provide quantitative goals for dosing regimen design. A bacteriostatic effect (no change in bacterial count) is often the minimum target for less severe infections, while a 1- to 2-log₁₀ reduction in bacterial burden is typically targeted for more serious infections.[3] Preclinical studies for β-lactams have consistently shown that fT > MIC values of 40-70% are often required for significant bacterial killing.[3][16][19]

Table 2: Example PK/PD Targets for (E)-Aztreonam against a Gram-Negative Pathogen

| Microbiological Endpoint | Required fT > MIC (%) |

| Bacteriostasis (Net zero change in CFU) | 35% |

| 1-log₁₀ CFU Reduction | 50% |

| 2-log₁₀ CFU Reduction | 65% |

Conclusion and Translational Outlook

The comprehensive preclinical PK/PD modeling approach detailed here provides a robust, scientifically grounded framework for evaluating (E)-Aztreonam. By systematically integrating in vitro potency, in vivo pharmacokinetics, and in vivo efficacy, this process yields critical PK/PD targets. These targets are not merely academic; they are essential for designing early-phase clinical trials, providing the first estimation of human doses likely to be effective against target pathogens.[20][21] This modeling and simulation-driven approach is a cornerstone of modern drug development, enabling more informed, efficient, and successful translation of promising compounds from the laboratory to the clinic.

References

- Vertex AI Search. (n.d.). Aztreonam - Wikipedia.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Aztreonam?

- Al-Shaer, M. H., et al. (2022). Pharmacokinetic/Pharmacodynamic Modeling and Application in Antibacterial and Antifungal Pharmacotherapy: A Narrative Review. PMC - PubMed Central.

- Wenzler, E., et al. (2022). Pharmacodynamic Thresholds for Beta-Lactam Antibiotics: A Story of Mouse Versus Man. Frontiers in Pharmacology.

- Newman, T. J., et al. (1986). Safety profile of aztreonam in clinical trials. PubMed.

- Suda, H., et al. (1987). [Preclinical and clinical studies on aztreonam in pediatric surgery]. PubMed.

- Li, R. C., et al. (1994). Pharmacodynamic modeling of bacterial kinetics: β‐Lactam antibiotics against Escherichia coli. University of Arizona.

- Mauri, C., et al. (2021). Antimicrobial Activity of Aztreonam in Combination with Old and New β-Lactamase Inhibitors against MBL and ESBL Co-Producing Gram-Negative Clinical Isolates: Possible Options for the Treatment of Complicated Infections. MDPI.

- Georgopapadakou, N. H., et al. (1982). Mode of action of azthreonam. PubMed.

- Tamma, P. D., et al. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America.

- Velagapudi, R., et al. (2023). Neutropenic Rat Thigh Infection Model for Evaluation of the Pharmacokinetics/Pharmacodynamics of Anti-Infectives. PMC - NIH.

- Emery Pharma. (n.d.). Time-Kill Kinetics Assay.

- Certara. (2023, July 5). Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1.

- CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.

- Corvaisier, S., et al. (2013). PK-PD modeling of β-lactam antibiotics: in vitro or in vivo models? PubMed.

- Wenzler, E., et al. (2022). Pharmacodynamic Thresholds for Beta-Lactam Antibiotics: A Story of Mouse Versus Man. Frontiers in Pharmacology.

- Tumbarello, M., et al. (2021). The Revival of Aztreonam in Combination with Avibactam against Metallo-β-Lactamase-Producing Gram-Negatives: A Systematic Review of In Vitro Studies and Clinical Cases. MDPI.

- Blot, S. I., et al. (2019). Prolonged administration of β-lactam antibiotics – a comprehensive review and critical appraisal. Swiss Medical Weekly.

- Wenzler, E., et al. (2022). Pharmacodynamic Thresholds for Beta-Lactam Antibiotics: A Story of Mouse Versus Man. Frontiers in Pharmacology.

- National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.

- Khan, D. D. A., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.

- Noble Life Sciences. (n.d.). Neutropenic Mouse Thigh Model of Infection.

- Yáñez, J. A., et al. (2011). Non-compartmental analysis. PubMed.

- CLSI. (2024). CLSI 2024 M100Ed34(1).

- Clinicaltrials.eu. (n.d.). Aztreonam – Application in Therapy and Current Clinical Research.

- Charles River Laboratories. (n.d.). Neutropenic Thigh Infection Model.

- Montero, M., et al. (2020). Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates. PMC.

- De Waele, J. J., & Carlier, M. (2022). Optimizing the Use of Beta-Lactam Antibiotics in Clinical Practice: A Test of Time. MDPI.

- Siddiqui, K. M., & Bokhari, A. (2023). Beta-Lactam Antibiotics. StatPearls - NCBI Bookshelf.

- Kadurugamuwa, J. L., et al. (2005). Development and Validation of a Multi-dose Neutropenic Rat Thigh Infection Model Using Real-time Monitoring of Staphylococcus au. In Vivo.

- CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus.

- Giamarellou, H. (1986). How and why aztreonam works. PubMed.

- Bio-protocol. (2023). 2.4. Time–Kill Assay.

- Datapharm Australia. (n.d.). Pharmacokinetics analysis series: Non-compartmental analysis.

- NIH Clinical Center. (2024, February 29). Noncompartmental vs. Compartmental Approaches to Pharmacokinetic Analysis with Dr. Paolo Vicini [Video]. YouTube.

- Nelson Labs. (n.d.). Time-Kill Evaluations.

- GARDP Revive. (n.d.). Neutropenic thigh mouse model.

- Medical Pharmacology. (2024, December 18). Pharmacology of Aztreonam ; Pharmacokinetics, Mechanism of action, Uses, Effects, Antibiotics [Video]. YouTube.

- Momentum Metrix. (2024, March 24). What is a Non-Compartmental Analysis (NCA)?

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacodynamic Thresholds for Beta-Lactam Antibiotics: A Story of Mouse Versus Man - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prolonged administration of β-lactam antibiotics – a comprehensive review and critical appraisal | Swiss Medical Weekly [smw.ch]

- 5. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 8. actascientific.com [actascientific.com]

- 9. emerypharma.com [emerypharma.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. experts.arizona.edu [experts.arizona.edu]

- 12. nelsonlabs.com [nelsonlabs.com]

- 13. quantics.co.uk [quantics.co.uk]

- 14. datapharmaustralia.com [datapharmaustralia.com]

- 15. momentummetrix.com [momentummetrix.com]

- 16. researchgate.net [researchgate.net]

- 17. noblelifesci.com [noblelifesci.com]

- 18. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 19. Frontiers | Pharmacodynamic Thresholds for Beta-Lactam Antibiotics: A Story of Mouse Versus Man [frontiersin.org]

- 20. Pharmacokinetic/Pharmacodynamic Modeling and Application in Antibacterial and Antifungal Pharmacotherapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. PK-PD modeling of β-lactam antibiotics: in vitro or in vivo models? - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an (E)-Aztreonam HPLC Assay for Clinical Samples

For researchers, scientists, and drug development professionals, the robust and reliable quantification of therapeutic agents in clinical samples is paramount. This guide provides an in-depth comparison and validation protocol for a High-Performance Liquid Chromatography (HPLC) assay specifically designed for (E)-Aztreonam in biological matrices. We will delve into the scientific rationale behind the methodological choices, present comparative data, and offer a transparent, step-by-step validation process grounded in established regulatory guidelines.

Introduction: The Clinical Significance of Aztreonam Monitoring

Aztreonam is a monobactam antibiotic primarily effective against aerobic Gram-negative bacteria.[1] Its therapeutic window and pharmacokinetic variability, particularly in critically ill patients, necessitate precise monitoring to ensure efficacy while minimizing potential toxicity. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection stands as a widely accessible and reliable technique for this purpose.

The objective of this guide is to present a validated HPLC-UV method for the quantification of (E)-Aztreonam in human plasma, comparing its performance characteristics with alternative approaches and providing a comprehensive validation framework based on the International Council for Harmonisation (ICH) Q2(R1) and Food and Drug Administration (FDA) guidelines.[2][3][4]

Comparative Analysis of Analytical Methodologies

While other methods like microbiological assays and Liquid Chromatography-Mass Spectrometry (LC-MS) exist for Aztreonam quantification, HPLC-UV offers a compelling balance of sensitivity, specificity, and cost-effectiveness for routine clinical monitoring.

| Method | Principle | Advantages | Disadvantages |

| HPLC-UV | Chromatographic separation followed by UV detection. | Good specificity, accuracy, and precision. Cost-effective and widely available. | Moderate sensitivity compared to LC-MS. Potential for interference from co-eluting compounds. |

| Microbiological Assay | Inhibition of bacterial growth. | Measures biologically active drug. | Lower specificity (interference from other antibiotics). Less precise and more time-consuming than chromatographic methods.[5] |

| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection. | High sensitivity and specificity.[6] | Higher equipment and operational costs. Requires specialized expertise. |

This guide will focus on a reversed-phase HPLC (RP-HPLC) method, which is well-suited for the analysis of polar compounds like Aztreonam from complex biological matrices.

The Validated (E)-Aztreonam HPLC Assay: A Step-by-Step Protocol

This section details a robust and validated RP-HPLC method for the determination of (E)-Aztreonam in human plasma. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Materials and Reagents

-

Reference Standard: (E)-Aztreonam (purity >99%)

-

Internal Standard (IS): Cefepime or a structurally similar compound with a distinct retention time.

-

Solvents: HPLC-grade acetonitrile and methanol.

-

Buffers: Phosphate buffer (pH 5.4).

-

Reagents: Perchloric acid or trichloroacetic acid for protein precipitation.

-

Biological Matrix: Drug-free human plasma.

Rationale: The choice of a phosphate buffer at pH 5.4 is to ensure the stability of Aztreonam and to achieve optimal chromatographic peak shape. Protein precipitation is a crucial step for sample clean-up to prevent column clogging and interference from plasma proteins.

Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of phosphate buffer (pH 5.4) and acetonitrile (e.g., 85:15 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 293 nm.[7]

-

Injection Volume: 20 µL.

Rationale: A C18 column is selected for its versatility in retaining a wide range of analytes. The mobile phase composition is optimized to achieve a suitable retention time for Aztreonam and the internal standard, ensuring good resolution from endogenous plasma components. A controlled column temperature is maintained to ensure reproducible retention times. The detection wavelength of 293 nm corresponds to a UV absorbance maximum for Aztreonam, maximizing sensitivity.

Sample Preparation Workflow

The following diagram illustrates the sample preparation procedure:

Sources

- 1. phmethods.net [phmethods.net]

- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 3. fda.gov [fda.gov]

- 4. starodub.nl [starodub.nl]

- 5. Determination of aztreonam in faeces of human volunteers: a comparison of reversed-phase high pressure liquid chromatography and bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. ijpsr.com [ijpsr.com]

Navigating the Labyrinth of Beta-Lactam Resistance: A Comparative Guide to Aztreonam Cross-Resistance

In the landscape of escalating antimicrobial resistance, a nuanced understanding of antibiotic cross-resistance is not merely academic—it is fundamental to effective therapeutic strategy and the development of next-generation agents. This guide provides a comprehensive, data-driven comparison of the cross-resistance profile of Aztreonam, a unique monobactam antibiotic, against other classes of beta-lactam antibiotics. We will dissect the molecular underpinnings of resistance, present comparative susceptibility data, and detail robust experimental protocols designed to empower researchers, scientists, and drug development professionals with actionable insights.

The Singular Position of Aztreonam: A Structural and Mechanistic Overview

Aztreonam's classification as a monobactam is central to its distinct antibacterial spectrum and resistance profile. Unlike the fused bicyclic ring structures of penicillins, cephalosporins, and carbapenems, Aztreonam possesses a standalone beta-lactam ring. This structural distinction is the primary determinant of its interaction with bacterial targets and resistance enzymes.

-

Mechanism of Action: Like all beta-lactams, Aztreonam lethally disrupts bacterial cell wall synthesis. It exhibits a high and specific affinity for Penicillin-Binding Protein 3 (PBP3) in Gram-negative bacteria.[1][2][3][4] This targeted binding prevents the final transpeptidation step of peptidoglycan synthesis, leading to cell filamentation and eventual lysis.[3][5] Its affinity for PBPs of Gram-positive and anaerobic bacteria is poor, rendering it largely ineffective against these organisms.[1][2]

-

The Monobactam Advantage: The monocyclic core of Aztreonam confers stability against hydrolysis by certain classes of beta-lactamases, particularly the Ambler class B metallo-β-lactamases (MBLs), which readily inactivate nearly all other beta-lactam antibiotics.[6][7][8][9]

Deconstructing Cross-Resistance: The Molecular Chess Match

Cross-resistance, where a single mechanism confers resistance to multiple drugs, complicates therapeutic choices. For Aztreonam, the cross-resistance profile with other beta-lactams is dictated primarily by the type of beta-lactamase expressed by the pathogen, and secondarily by non-enzymatic factors like drug influx and efflux.

The Beta-Lactamase Onslaught

Beta-lactamases are bacterial enzymes that inactivate beta-lactam antibiotics by hydrolyzing the amide bond of the characteristic ring. The Ambler classification system, which groups these enzymes based on molecular homology, is critical for understanding cross-resistance.[6]

-

Class A (ESBLs and KPCs): Extended-spectrum beta-lactamases (ESBLs) are notorious for conferring resistance to most penicillins and cephalosporins. Crucially, they also hydrolyze Aztreonam.[10][11] Therefore, an ESBL-producing organism will typically be cross-resistant to cephalosporins and Aztreonam. Klebsiella pneumoniae carbapenemases (KPCs) are a formidable subtype that hydrolyzes penicillins, cephalosporins, and carbapenems; their activity against Aztreonam can be significant.[12]

-

Class B (Metallo-beta-lactamases - MBLs): This class represents the most critical divergence in cross-resistance. MBLs (e.g., NDM, VIM, IMP) are zinc-dependent enzymes that hydrolyze penicillins, cephalosporins, and carbapenems. However, they are unable to hydrolyze Aztreonam.[6][7][9][13] This creates a paradoxical situation: a bacterium resistant to carbapenems due to MBL production may remain susceptible to Aztreonam. However, MBL-producing organisms frequently co-produce ESBLs or AmpC enzymes, which in turn confer resistance to Aztreonam.[9][10][14]

-

Class C (AmpC): AmpC beta-lactamases are primarily cephalosporinases. When hyperproduced, they can confer resistance to a broad range of cephalosporins and can also effectively hydrolyze Aztreonam.[10][15]

-

Class D (Oxacillinases - OXA): This is a heterogeneous group. Certain OXA enzymes have evolved to become potent carbapenemases (e.g., OXA-48), and while their primary targets are carbapenems, they can contribute to a broader resistance profile that may impact Aztreonam susceptibility.

Caption: Standardized workflow for MIC determination via broth microdilution.

Restoring Activity: The Aztreonam-Avibactam Combination

The recognition that Aztreonam is stable to MBLs but susceptible to co-produced serine beta-lactamases has led to a powerful therapeutic strategy: combining Aztreonam with a beta-lactamase inhibitor. Avibactam is a non-beta-lactam inhibitor that potently neutralizes a wide range of Class A (ESBLs, KPCs), Class C (AmpC), and some Class D enzymes. [4][16]

-

Synergistic Action: By protecting Aztreonam from hydrolysis by these serine-based enzymes, Avibactam effectively "unmasks" Aztreonam's potent activity against MBL-producing Gram-negative pathogens. [10][13][17]This combination restores susceptibility in many isolates that are resistant to Aztreonam alone, carbapenems, and cephalosporins, providing a critical option for treating infections caused by these difficult-to-treat organisms. [18]

Conclusion

The cross-resistance profile of Aztreonam is uniquely defined by its monobactam structure. It stands apart from other beta-lactams in its stability against metallo-beta-lactamases, a feature that is paradoxically masked in many clinical isolates by the co-production of ESBL and AmpC enzymes. A comprehensive understanding of these specific resistance mechanisms, confirmed by precise laboratory methods like broth microdilution, is essential for predicting Aztreonam's utility. The strategic combination with inhibitors like Avibactam highlights a path forward, leveraging detailed mechanistic knowledge to overcome complex resistance phenotypes and preserve the efficacy of our antibiotic arsenal.

References

-

Title: Resistance to aztreonam in combination with non-β-lactam β-lactamase inhibitors due to the layering of mechanisms in Escherichia coli identified following mixed culture selection Source: bioRxiv URL: [Link]

-

Title: Aztreonam - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Activities of aztreonam in combination with several novel β-lactam-β-lactamase inhibitor combinations against carbapenem-resistant Klebsiella pneumoniae strains coproducing KPC and NDM Source: Frontiers in Cellular and Infection Microbiology URL: [Link]

-

Title: Aztreonam Explained | FRCPath Microbiology | Antimicrobial Agents | FRCPathPrep.com Source: FRCPathPrep.com URL: [Link]

-

Title: Pharmacology of Aztreonam ; Pharmacokinetics, Mechanism of action, Uses, Effects, Antibiotics Source: YouTube URL: [Link]

-

Title: Sensitization to aztreonam and cross-reactivity with other beta-lactam antibiotics in high-risk patients with cystic fibrosis Source: PubMed URL: [Link]

-

Title: Antimicrobial Activity of Aztreonam–Avibactam and Other β-Lactamase Inhibitor Combinations Tested Against Enterobacterales Isolates from Pediatric Patients from United States Medical Centers (2019–2023) Source: MDPI URL: [Link]

-

Title: Aztreonam: Uses, Mechanism of action, Dosage and Side effects Source: Medcrine URL: [Link]

-

Title: Overview of Beta-Lactams - Infectious Diseases Source: MSD Manual Professional Edition URL: [Link]

-